4-Cyclopropylphenylboronic Acid-d4
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Overview
Description
4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form cyclopropylphenyl derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, phenols, and cyclopropylphenyl derivatives .
Scientific Research Applications
4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic research to study metabolic pathways using stable isotope labeling.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of advanced materials and as a standard for environmental pollutant detection.
Mechanism of Action
The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid reagent, forming a bond with halogenated compounds in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylphenylboronic Acid: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.
Phenylboronic Acid: A simpler boronic acid compound used in various organic reactions.
Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group, used in organic synthesis.
Uniqueness
4-Cyclopropylphenylboronic Acid-d4 is unique due to its deuterium labeling, which provides advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.
Properties
CAS No. |
1802889-44-6 |
---|---|
Molecular Formula |
C₉H₇D₄BO₂ |
Molecular Weight |
166.02 |
Synonyms |
B-(4-Cyclopropylphenyl)-boronic Acid-d4 |
Origin of Product |
United States |
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